Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid
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Overview
Description
“Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid” is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of certain precursors in the presence of a catalyst . For example, a number of new 1,ω-bis ((acetylphenoxy)acetamide)alkanes were prepared then their bromination using NBS furnished the novel bis (2-bromoacetyl)phenoxy)acetamides . Reaction of these with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and with o -phenylenediamine derivatives afforded the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques . For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
The chemical reactions of similar compounds involve various transformations . For example, the reaction of certain precursors with 4-amino-5-substituted-4 H -1,2,4-triazole-3-thiol and with o -phenylenediamine derivatives afforded the corresponding bis (1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine) derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various spectroscopic techniques . For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Scientific Research Applications
Water Decontamination
One of the notable applications of derivatives of Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid is in the field of water decontamination. A study developed a rapid, efficient one-pot synthesis method for cyclized 2,6-dimethyl-5-substituted-thiazolo[3,2-b]-s-triazoles. These compounds have been investigated for their potential application in removing heavy metal ions and inorganic anions from aqueous solutions, showing removal effectiveness for metal ions up to 76.29% and for inorganic anions up to 100%. This indicates their promising role as adsorbents for water remediation (Hozien et al., 2021).
Antimicrobial and Analgesic Activities
Another significant area of application is in the development of compounds with antimicrobial and analgesic activities. A novel series of 3,6-disubstituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles containing gem-dimethyl benzyl moiety were synthesized and tested for their antibacterial, antifungal, and analgesic activities. Certain compounds exhibited promising antibacterial and significant analgesic activities, demonstrating the therapeutic potential of these derivatives (Puthiyapurayil et al., 2011).
Antiproliferative Activity
Additionally, the synthesis of derivatives of this compound has been explored for their antiproliferative activity against various human cell lines. A study reported the synthesis of 3,6-disubstituted [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing an adamantyl moiety. These compounds were screened for their antiproliferative activity, further emphasizing the potential medicinal applications of these derivatives (Khan et al., 2010).
Insecticidal Activity
Research has also been conducted on the synthesis of novel [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles bearing pyridine ring derivatives, showing potential insecticidal activity. These compounds were synthesized from 2,6-dimethylpyridin-3,5-dicarboxylic acid diethyl ester and demonstrated strong regulation of the growth of 2nd instar Mythimna separata larvae, highlighting their potential use in agriculture (Qian et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It is known that similar compounds can inhibit or activate their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Action Environment
Similar compounds have been studied for their stability and efficacy under various environmental conditions .
Safety and Hazards
Future Directions
The future directions for research on “Dimethyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylic acid” and similar compounds could involve further exploration of their synthesis, characterization, and biological activities . This could lead to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Properties
IUPAC Name |
3,5-dimethyl-[1,3]thiazolo[2,3-c][1,2,4]triazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2S/c1-3-5(6(11)12)13-7-9-8-4(2)10(3)7/h1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJOZCQBJCHTEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NN=C(N12)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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